7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one
Overview
Description
7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the imidazo[4,5-d]pyridazine family of compounds and has been shown to possess a range of biological activities.
Mechanism Of Action
The mechanism of action of 7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical And Physiological Effects
Studies have shown that 7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one can induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. It has also been shown to modulate the activity of ion channels, which may have implications for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of 7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one is its broad range of biological activities, which makes it a versatile compound for scientific research. However, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of 7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one. One area of research is the development of more efficient synthesis methods for the compound. Another direction is the investigation of its potential as a kinase inhibitor and modulator of ion channels. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential therapeutic applications in various disease states.
Synthesis Methods
The synthesis of 7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one can be achieved through various methods, including the condensation of 3-aminopyridazine with chloroacetaldehyde followed by cyclization. Another method involves the reaction of 3,6-dichloroimidazo[4,5-d]pyridazine with diethyl oxalate followed by reduction with sodium borohydride.
Scientific Research Applications
7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antimicrobial activity. It has also been investigated for its potential use as a kinase inhibitor and as a modulator of ion channels.
properties
IUPAC Name |
4-chloro-1,6-dihydroimidazo[4,5-d]pyridazin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-4-2-3(8-1-7-2)5(11)10-9-4/h1H,(H,7,8)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTYNHTVJYHREJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294401 | |
Record name | ST081080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one | |
CAS RN |
28683-00-3 | |
Record name | NSC96384 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST081080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.